![molecular formula C14H14N2O5S B6577608 N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide CAS No. 1171581-61-5](/img/structure/B6577608.png)
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of an acetylphenyl group, a methylsulfamoyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through sulfonamide formation using methylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and acetylphenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)furan-2-carboxamide: Lacks the methylsulfamoyl group.
N-(3-acetylphenyl)-5-(methylsulfamoyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is unique due to the combination of its acetylphenyl, methylsulfamoyl, and furan moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound features a furan ring, an acetylphenyl moiety, and a methylsulfamoyl group. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against gram-positive and gram-negative bacteria, similar to other furan derivatives that exhibit antibacterial activity .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit nitric oxide production in macrophage cells, indicating potential anti-inflammatory effects .
Antimicrobial Properties
Research indicates that derivatives of furan compounds often exhibit potent antimicrobial activity. For instance, this compound has been tested against various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Escherichia coli | 8 | Moderate |
Staphylococcus aureus | 4 | Strong |
Bacillus cereus | 16 | Moderate |
These results suggest that the compound could be a candidate for further development as an antibiotic agent.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can significantly reduce inflammation markers. For example, it inhibited lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells:
Concentration (µM) | Nitric Oxide Inhibition (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
This inhibition suggests that this compound may be effective in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted on the efficacy of various furan derivatives highlighted the superior antibacterial action of this compound against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9(17)10-4-3-5-11(8-10)16-14(18)12-6-7-13(21-12)22(19,20)15-2/h3-8,15H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODUXXDCWFBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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